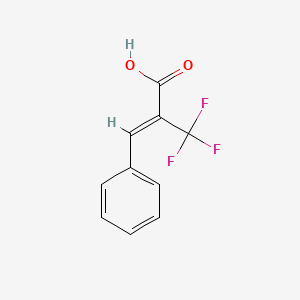

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” is a type of trifluoromethyl ketone (TFMK), which are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds like “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” often involves trifluoromethylation of carbon-centered radical intermediates . Various methods are available for their synthesis, including the use of triphenylphosphine to activate an electrophilic trifluoromethylthiolating reagent .Molecular Structure Analysis

The molecular structure of “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” is characterized by the presence of a trifluoromethyl group. This group, which consists of three equivalent C–F bonds, is the strongest single bond in organic compounds .Chemical Reactions Analysis

The chemical reactions involving “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” typically involve the functionalization of the C–F bond. This is a challenging task in organic synthesis due to the strength of the C–F bond .Physical And Chemical Properties Analysis

The physical and chemical properties of “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” are influenced by the presence of the trifluoromethyl group. This group contributes to the compound’s reactivity and stability .科学的研究の応用

- Researchers explore trifluoromethyl-containing compounds as potential drugs for various diseases, including cancer, infectious diseases, and neurological disorders .

- Scientists investigate trifluoromethyl-substituted compounds to develop environmentally friendly and efficient crop protection agents .

- Researchers explore trifluoromethyl-containing monomers for applications in coatings, adhesives, and specialty materials .

- Scientists develop novel catalysts and methods to efficiently incorporate trifluoromethyl moieties, enabling the synthesis of diverse compounds .

- Researchers use quantum mechanical calculations to understand the behavior of trifluoromethyl-substituted molecules .

Pharmaceuticals and Medicinal Chemistry

Agrochemicals and Pesticides

Materials Science and Polymers

Organic Synthesis and Catalysis

Computational Chemistry and Molecular Modeling

Biological Probes and Imaging Agents

作用機序

将来の方向性

The future directions in the study of “(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid” and similar compounds could involve further exploration of the C–F bond functionalization . This could lead to the development of new synthesis methods and applications in various fields such as pharmaceuticals, agrochemicals, and materials .

特性

IUPAC Name |

(Z)-3-phenyl-2-(trifluoromethyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)8(9(14)15)6-7-4-2-1-3-5-7/h1-6H,(H,14,15)/b8-6- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTJGTZUUSSVMZ-VURMDHGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(Trifluoromethyl)-3-phenylpropenoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-carbamoyl-2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2696805.png)

![2-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2696809.png)

![5-(furan-2-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2696813.png)

![5-(5-(Trifluoromethyl)pyridin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2696814.png)

![5,5-Dimethyl-5H-thieno[3,2-b]pyran](/img/structure/B2696818.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2696822.png)

![2,2,2-trichloro-1-[4-(2,6-dichlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2696827.png)